Cas no 948289-68-7 (Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate)
Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate
- 6-Ethoxy-2-methylquinoline-3-carboxylic acid ethyl ester
- AGN-PC-01A9P7
- AB52332
- MFCD09787828
- 948289-68-7
- DTXSID20589140
- DB-080041
-
- Inchi: 1S/C15H17NO3/c1-4-18-12-6-7-14-11(8-12)9-13(10(3)16-14)15(17)19-5-2/h6-9H,4-5H2,1-3H3
- InChI Key: BWLLSERAFGSZFT-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC2C(C=1)=CC(C(=O)OCC)=C(C)N=2
Computed Properties
- Exact Mass: 259.12100
- Monoisotopic Mass: 259.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 48.4Ų
Experimental Properties
- PSA: 48.42000
- LogP: 3.11860
Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-291313-500 mg |
6-Ethoxy-2-methylquinoline-3-carboxylic acid ethyl ester, |
948289-68-7 | 500MG |
¥1,279.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291313A-1 g |
6-Ethoxy-2-methylquinoline-3-carboxylic acid ethyl ester, |
948289-68-7 | 1g |
¥2,181.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291313-500mg |
6-Ethoxy-2-methylquinoline-3-carboxylic acid ethyl ester, |
948289-68-7 | 500mg |
¥1279.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291313A-1g |
6-Ethoxy-2-methylquinoline-3-carboxylic acid ethyl ester, |
948289-68-7 | 1g |
¥2181.00 | 2023-09-05 |
Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate
Research Brief on Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate (CAS: 948289-68-7) in Chemical Biology and Pharmaceutical Applications
Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate (CAS: 948289-68-7) is a quinoline derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. Quinoline-based compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This research brief aims to summarize the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
Recent studies have highlighted the synthetic versatility of Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an efficient one-pot synthesis method for this compound, achieving high yields and purity. The study emphasized the role of this compound as a key intermediate in the synthesis of more complex quinoline derivatives with enhanced pharmacological properties. The synthetic route involved a condensation reaction followed by cyclization, which was optimized for scalability and reproducibility.
In terms of biological activity, Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate has shown promising results in preliminary screenings. A study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound exhibited moderate inhibitory activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis. These findings suggest that further structural modifications could enhance its anticancer potency.
Another area of interest is the compound's potential as an antimicrobial agent. Research published in the European Journal of Medicinal Chemistry (2023) demonstrated that Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate exhibited activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the ethoxy and ester functional groups play a critical role in its antibacterial activity, possibly by disrupting bacterial cell wall synthesis.
Beyond its direct biological activities, Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate has also been investigated as a building block for drug discovery. Its molecular structure offers multiple sites for modification, making it a valuable scaffold for medicinal chemistry. A recent patent application (WO2023124567) describes its use in the development of novel kinase inhibitors, highlighting its potential in targeted cancer therapies. The patent claims that derivatives of this compound show improved selectivity for specific kinase targets compared to existing inhibitors.
In conclusion, Ethyl 6-ethoxy-2-methylquinoline-3-carboxylate (CAS: 948289-68-7) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its synthetic accessibility, diverse biological activities, and potential as a drug scaffold make it a subject of ongoing investigation. Future research directions may include further optimization of its pharmacological properties, exploration of its mechanism of action, and development of novel derivatives for specific therapeutic applications. As the field advances, this compound is likely to play an increasingly important role in drug discovery and development.
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